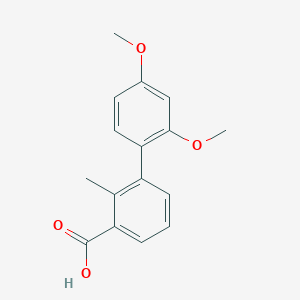

3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid

説明

The compound “3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid” is an organic compound . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .

Synthesis Analysis

The synthesis of similar compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular formula of “3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid” is C11H14O4 . The molecular weight is 210.2265 . The IUPAC Standard InChI is InChI=1S/C11H14O4/c1-14-9-5-3-8 (4-6-11 (12)13)7-10 (9)15-2/h3,5,7H,4,6H2,1-2H3, (H,12,13) .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a common method used in the formation of carbon–carbon bonds in similar compounds . The reaction involves the use of a metal catalyst to join chemically differentiated fragments .科学的研究の応用

Organic Synthesis and Catalysis

3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid: is utilized in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . This reaction is a widely-applied method for forming carbon–carbon bonds using palladium catalysis. The compound’s stability and functional group tolerance make it a valuable reagent in creating complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications in the synthesis of pharmaceutical intermediates . Its structure could be manipulated to create new compounds with biological activity, aiding in drug discovery and development processes.

Agriculture

In the agricultural sector, derivatives of 3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid may be explored for their use as growth regulators or pesticides . The methoxy groups could interact with plant enzymes, influencing growth patterns or providing pest resistance.

Material Science

The compound finds applications in material science, particularly in the development of organic electronic materials . Its aromatic structure and functional groups are conducive to electron transfer, which is essential in creating conductive polymers or small molecule semiconductors.

Environmental Science

In environmental science, 3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid could be studied for its role in environmental remediation . Its chemical properties might allow it to bind with pollutants, facilitating their removal from ecosystems.

Biochemistry

Biochemically, this compound can be used to study enzyme-substrate interactions . Its structure allows it to act as a substrate or inhibitor for certain enzymes, providing insights into enzymatic pathways and mechanisms.

Pharmacology

In pharmacology, 3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid may serve as a precursor in the synthesis of therapeutic agents . Its chemical framework can be modified to enhance drug properties such as solubility, stability, and potency.

Advanced Research Applications

Lastly, advanced research applications include its use in chemical biology . It could be tagged with fluorescent markers or other probes to study cellular processes, providing a deeper understanding of disease pathology and cellular functions.

Safety and Hazards

作用機序

Target of Action

Similar compounds such as 3-(3,4-dimethoxyphenyl)propanoic acid have been shown to interact with aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids.

Mode of Action

It’s likely that it interacts with its target enzyme to modulate its activity, leading to changes in the metabolic processes associated with the enzyme .

Biochemical Pathways

Given its potential interaction with aromatic-amino-acid aminotransferase, it may influence the metabolism of aromatic amino acids .

Pharmacokinetics

Similar compounds like 3-(3,4-dimethoxyphenyl)propanoic acid have been reported to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .

Result of Action

It’s likely that its interaction with its target enzyme leads to changes in the metabolic processes associated with the enzyme .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid. For instance, the compound’s physical state is solid, and it should be stored at room temperature . Its melting point is 100-104° C (lit.), and its predicted boiling point is 351.9° C at 760 mmHg . These properties suggest that the compound’s stability and efficacy could be affected by temperature and pressure .

特性

IUPAC Name |

3-(2,4-dimethoxyphenyl)-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-10-12(5-4-6-13(10)16(17)18)14-8-7-11(19-2)9-15(14)20-3/h4-9H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKBRRAHIAWGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C2=C(C=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90690792 | |

| Record name | 2',4'-Dimethoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90690792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid | |

CAS RN |

1261912-87-1 | |

| Record name | 2',4'-Dimethoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90690792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1440626.png)